5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Description
Properties
IUPAC Name |
5-methyl-1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-2-7-9-4(3)8-6(10)12/h2H,1H3,(H2,7,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMZYHPQUCOQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211716 | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-54-1 | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves the inhibition of CDK2. This enzyme plays a critical role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the phosphorylation of downstream targets .
Comparison with Similar Compounds
1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- Structure : Cyclohexyl group at position 1.
3-(4-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (5e)
- Structure : Chlorophenyl group at position 3 and methyl at position 5.
- Synthesis : 72% yield via one-pot reactions; melting point: 195–197°C.
TU-892 and TU-923 (Circadian Modulators)
- TU-892 : 5-(3,4-Dichlorophenyl)-1-phenyl substituents. Activity : Lengthens plant circadian periods.
- TU-923 : 5-(2,4-Dichlorophenyl)-1-phenyl substituents. Activity : Shortens circadian periods.
- SAR Insight: Minor positional changes in chlorine atoms (3,4- vs. 2,4-) invert biological effects, highlighting the sensitivity of substituent placement .
Oxazolo and Thiazolo Pyrimidine-dione Analogs
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6-dione
Thiazolo[3,2-a]pyrimidine-diones (9b, 9c)
- Examples :
- 9b : 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl); yield: 76%, m.p. 110–112°C.
- 9c : 5-(3,4,5-Trimethoxyphenyl)-7-(thiophen-2-yl); yield: 79%, m.p. 117–118°C.
5-((p-Hydroxybenzylidene)amino)-3-methylisothiazolo[5,4-d]pyrimidine-4,6-dione
- Structure: Hydroxybenzylidene amino group at position 4.
- Metabolic Profile: Detected in human blood as part of the exposome; non-natural metabolite linked to environmental exposure .
7-Isobutyl-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- Structure: Isobutyl at position 7, phenylamino at position 3.
Comparative Data Tables
Key Research Findings and Insights
Synthetic Flexibility : Pyrazolo[3,4-d]pyrimidine-diones are synthetically versatile, allowing substitutions at positions 1, 3, 5, and 2. Urea/thiourea cyclization remains a common route, but isocyanates improve yields for 5-substituted derivatives .
Bioactivity Modulation :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance DNA binding and herbicidal activity .
- Bulky substituents (e.g., cyclohexyl, isobutyl) improve pharmacokinetic properties but may reduce solubility .
Structural Sensitivity: Minor changes (e.g., Cl position in TU-892 vs. TU-923) can invert biological effects, emphasizing the need for precision in drug design .
Biological Activity
Introduction
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
- Molecular Formula: C6H6N4O2
- Molecular Weight: 166.14 g/mol
- CAS Number: 4318-54-1
The compound features a methyl group at the 5-position and dione functional groups at the 4 and 6 positions. These structural elements contribute to its reactivity and biological activity.
Research indicates that this compound exhibits inhibitory effects on several critical biological targets:
- Cyclin-Dependent Kinases (CDKs): This compound has shown promise as an inhibitor of CDKs, which play essential roles in cell cycle regulation.
- Epidermal Growth Factor Receptor (EGFR): Studies have demonstrated its potential as an EGFR inhibitor, particularly in cancer treatment.
- P21-Activated Kinase 1 (PAK1): It has been identified as a promising lead for targeting PAK1, involved in cell proliferation and survival pathways.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of 5-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies: Compounds derived from this scaffold have been tested against various cancer cell lines. For instance, a derivative exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M), demonstrating strong antiproliferative activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 12b | 0.016 | EGFR WT |
| 12b | 0.236 | EGFR T790M |
- Mechanistic Insights: Flow cytometric analyses revealed that certain derivatives induced apoptosis and arrested the cell cycle at the G2/M phase . Additionally, molecular docking studies highlighted interactions with key residues in the EGFR binding pocket.
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have shown:
- Antiparasitic and Antifungal Effects: Some analogs possess broad-spectrum activity against various pathogens .
Synthesis and Structural Variants
The synthesis of this compound can be achieved through several methods involving pyrazole derivatives. Structural modifications lead to variations with distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Methyl group at position 1 | Different reactivity patterns |
| 7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Additional methoxybenzyl group | Enhanced solubility |
Q & A
Q. How can factorial design optimize reaction parameters for scaling up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
